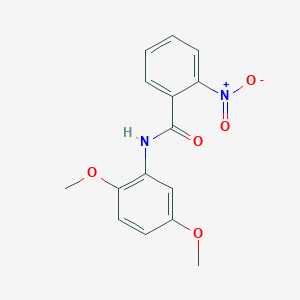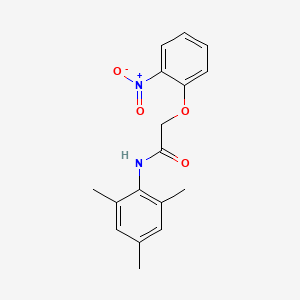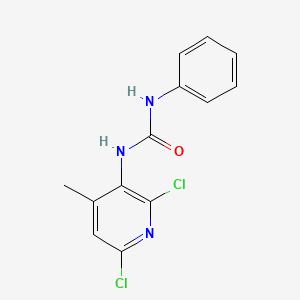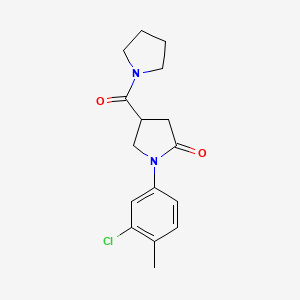
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a compound of interest in various chemical and pharmaceutical research areas. While direct studies on this specific compound are limited, analogous compounds have been studied for their synthesis, molecular structures, chemical reactions, and properties. These studies can offer valuable insights into understanding the chemical behavior and potential applications of this compound.
Synthesis Analysis
The synthesis of similar nitrobenzamide derivatives often involves multi-step chemical processes, starting from basic aromatic compounds followed by nitration, amide formation, and functional group modifications. For instance, the synthesis of related nitrobenzamide compounds has been detailed, showcasing the complexity and specificity required in chemical synthesis processes (Palmer et al., 1995).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is characterized by X-ray diffraction and spectroscopic methods, providing insights into the arrangement of atoms and the spatial configuration of the molecule. These structural analyses are crucial for understanding the chemical and physical properties of the compounds (Saeed et al., 2010).
Chemical Reactions and Properties
Nitrobenzamide compounds participate in various chemical reactions, including reductive chemistry, where nitro groups are converted into amines or hydroxylamines under specific conditions. These reactions are significant for modifying the chemical properties of the compounds for targeted applications (B. Palmer et al., 1995).
科学的研究の応用
Hypoxia-selective Cytotoxins
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide derivatives have been explored for their potential as hypoxia-selective cytotoxins. These compounds exhibit selective toxicity under hypoxic conditions, which is advantageous for targeting tumor cells in hypoxic environments. For instance, the study by Palmer et al. (1996) focused on the synthesis and cytotoxic evaluation of various regioisomers of a novel hypoxia-selective cytotoxin, demonstrating significant selective toxicity under hypoxic conditions compared to aerobic conditions in tumor models (Palmer et al., 1996).
Molecular Electronics
In the field of molecular electronics, compounds containing nitrobenzamide groups have been utilized in the development of electronic devices with novel properties. Chen et al. (1999) demonstrated the use of a molecule featuring a nitroamine redox center in creating devices that exhibit negative differential resistance and exceptionally high on-off peak-to-valley ratios, highlighting potential applications in electronic switching and logic devices (Chen et al., 1999).
Antioxidant Activities
The synthesis and evaluation of antioxidant activities of phenol derivatives starting from dimethoxyphenyl compounds have been extensively studied. Artunç et al. (2020) synthesized a series of compounds from dimethoxyphenyl precursors and evaluated their antioxidant activities, finding some derivatives to exhibit significant antioxidant properties (Artunç et al., 2020).
Electro-organic Synthesis
The application of this compound derivatives in electro-organic synthesis has been explored, with particular interest in the cathodic dimerization of related compounds. This process has been studied in micro-gap flow cells, demonstrating the potential for electrolyte-free synthesis of organic compounds, which could lead to more sustainable and efficient chemical synthesis processes (He et al., 2005).
Anticonvulsant Activity
Derivatives of this compound have been investigated for their anticonvulsant activity. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated their efficacy in models of epilepsy, revealing promising anticonvulsant properties for some derivatives (Bailleux et al., 1995).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-10-7-8-14(22-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUAULSFHGRSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)
![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)





![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)